molecular formula C14H16N2O6S B1242592 Asparenomycin CAS No. 76466-24-5

Asparenomycin

Cat. No.: B1242592
CAS No.: 76466-24-5
M. Wt: 340.35 g/mol
InChI Key: KJQZKTFSANMFQJ-LUFSYTLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparenomycin, also known as Asparenomycin, is a useful research compound. Its molecular formula is C14H16N2O6S and its molecular weight is 340.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Asparenomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Asparenomycin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76466-24-5

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

(5R,6E)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23-/m1/s1

InChI Key

KJQZKTFSANMFQJ-LUFSYTLSSA-N

SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Isomeric SMILES

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)[S@](=O)/C=C/NC(=O)C)/CO

Canonical SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Synonyms

asparenomycin
asparenomycin A
asparenomycin B
asparenomycin C

Origin of Product

United States

Historical Trajectory of Carbapenem Discovery and Asparenomycin S Significance

The journey of carbapenem (B1253116) antibiotics began with the discovery of thienamycin (B194209) in 1976, a groundbreaking finding that unveiled a new class of potent β-lactam antibiotics. clockss.orgmicrobenotes.com This discovery triggered extensive research efforts, leading to the isolation of numerous other carbapenems from natural sources in a relatively short period, including the olivanic acids, carpetimycins, and the asparenomycins. clockss.org Asparenomycins A, B, and C were identified as new carbapenem antibiotics, notable for their powerful antibacterial activity and their ability to inhibit β-lactamases, the enzymes responsible for bacterial resistance to many antibiotics. smolecule.comjst.go.jpdoi.org

The significance of asparenomycin lies in its distinct chemical structure. Unlike many other carbapenems, asparenomycins feature a 1-(hydroxymethyl)ethylidene group at the C-6 position and a single asymmetric carbon at C-5, presenting unique challenges and opportunities for synthetic chemistry. acs.org This structural novelty made asparenomycin a key target for total synthesis, driving the development of new stereocontrolled synthetic methods. acs.orgjst.go.jp The successful synthesis of asparenomycins not only represented a major achievement in organic chemistry but also paved the way for the creation of various analogs, allowing for detailed studies of structure-activity relationships. clockss.orgdoi.org

Foundational Importance of Asparenomycin As a Chemical Probe and Research Scaffold

Beyond its intrinsic antibacterial properties, asparenomycin serves as a valuable tool in chemical biology and medicinal chemistry. Its core structure acts as a research scaffold, providing a template for the synthesis of novel derivatives and chemical probes designed to investigate biological processes. doi.orgrjeid.comresearchgate.net

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by interacting with specific targets. rjeid.comresearchgate.net Asparenomycin and its analogs are utilized in this capacity to explore the mechanisms of bacterial cell wall synthesis and β-lactamase inhibition. ontosight.ai By modifying the side chains of the asparenomycin scaffold, researchers can create a library of related compounds. These analogs are then used to probe the active sites of enzymes like penicillin-binding proteins (PBPs) and β-lactamases, providing insights into their function and informing the design of new, more effective antibiotics. ontosight.aidoi.orgbeilstein-journals.org

The synthesis of asparenomycin analogs with altered side chains has been a key strategy for investigating structure-activity relationships. doi.orgnih.gov For example, the creation of an analog with a 4β-methyl group demonstrated a significant increase in chemical stability compared to asparenomycin A, although it was less effective as a β-lactamase inhibitor. doi.org Such studies, which rely on the asparenomycin scaffold, are crucial for understanding how specific structural features contribute to biological activity and for developing compounds with improved therapeutic properties. clockss.orgdoi.org

Methodological Approaches and Research Paradigms in Asparenomycin Investigation

Identification and Characterization of Asparenomycin-Producing Microorganisms

The discovery of asparenomycins resulted from a systematic screening of microorganisms for new carbapenem antibiotics. smolecule.com This effort led to the identification of two distinct bacterial strains capable of producing these compounds.

Through a screening program, the streptomycete isolate designated PA-31088 was identified as a producer of new carbapenem antibiotics. nih.gov Taxonomic studies of this strain revealed it to be a new species, for which the name Streptomyces tokunonensis sp. nov. was proposed. nih.govresearchgate.net This strain is a primary source for the production of Asparenomycin A, Asparenomycin B, and Asparenomycin C. nih.govnih.gov The isolation of a novel species, S. tokunonensis, highlighted the significance of microbial diversity in the discovery of new natural products. smolecule.com

In addition to S. tokunonensis, a second strain, PA-39504, was also found to produce Asparenomycins A, B, and C. nih.govresearchgate.net This isolate was identified as a strain of Streptomyces argenteolus. nih.govresearchgate.net Both S. tokunonensis and S. argenteolus are recognized as the natural producers of the asparenomycin family of antibiotics. huidacollection.cnmedchemexpress.com

Producing MicroorganismStrain DesignationAntibiotics Produced
Streptomyces tokunonensisPA-31088Asparenomycins A, B, C
Streptomyces argenteolusPA-39504Asparenomycins A, B, C

Streptomyces tokunonensis (PA-31088) as a Primary Source of Asparenomycins A, B, and C

Fermentation Strategies and Extraction Techniques for Asparenomycin Isolation

The production of asparenomycins is achieved through submerged fermentation of the producing Streptomyces strains. nih.govresearchgate.net This process involves cultivating the microorganisms in large-scale bioreactors, which can range in capacity from 30 to 4,000 liters, under controlled conditions to maximize the yield of the desired antibiotics. vulcanchem.com

The fermentation medium is a critical factor for successful production. For the related Asparenomycin C, a medium containing components such as tomato paste, dextrin, and yeast has been utilized. vulcanchem.com After the fermentation cycle is complete, the first step in isolation is the separation of the microbial biomass from the liquid fermentation broth, typically by filtration. researchgate.net

The resulting filtrate, which contains the dissolved antibiotics, is then subjected to extraction procedures. nih.gov Solvent extraction is a common method, where an organic solvent like ethyl acetate (B1210297) is mixed with the fermentation broth. researchgate.net The asparenomycins, being more soluble in the organic phase, are transferred from the aqueous broth to the solvent, which is then separated for further processing. researchgate.net

StepTechniqueDescription
Cultivation Submerged FermentationGrowth of Streptomyces spp. in a liquid nutrient medium within a bioreactor. researchgate.netvulcanchem.com
Separation FiltrationThe fermentation broth is filtered to remove bacterial cells and other solid materials. researchgate.net
Extraction Solvent ExtractionThe cell-free filtrate is mixed with an organic solvent to transfer the asparenomycin into the solvent phase. researchgate.net
Concentration EvaporationThe solvent containing the antibiotic is evaporated to yield a crude extract. researchgate.net

Advanced Chromatographic and Spectroscopic Methods for Asparenomycin Purification

Following initial extraction, the crude product contains a mixture of the different asparenomycins and other metabolites. To isolate and purify each specific compound, advanced analytical techniques are required.

Chromatography is the primary method for purification. High-Pressure Liquid Chromatography (HPLC) has been specifically documented as a technique used in the isolation of asparenomycins. nih.gov This method separates compounds based on their differential interactions with a stationary phase packed in a column and a mobile liquid phase. Other standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or gel filtration (e.g., using Sephadex), are also routinely employed in the purification of natural products from microbial sources. mdpi.comnih.gov

Once purified, the chemical structures of Asparenomycins A, B, and C are confirmed using various spectroscopic methods. These techniques are essential for elucidating the complex molecular architecture of the compounds. While specific spectroscopic data for asparenomycin is detailed in specialized literature, standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the precise structure and molecular weight. mdpi.com

TechniquePurposeDetails
High-Pressure Liquid Chromatography (HPLC) PurificationSeparates Asparenomycins A, B, and C from each other and from impurities based on polarity. nih.gov
Column Chromatography PurificationA general method used for separating components of a mixture. mdpi.com
Gel Filtration Chromatography PurificationSeparates molecules based on their size. nih.gov
Spectroscopy (NMR, MS) Structural ElucidationUsed to determine the exact chemical structure and molecular weight of the purified compounds. mdpi.com

Overview of the Asparenomycin Biosynthetic Route within Complex Carbapenem Pathways

Carbapenems are a class of β-lactam antibiotics characterized by a carbapenem core structure. They are broadly classified into simple and complex carbapenems. researchgate.net The simpler carbapenems, like (5R)-carbapen-2-em-3-carboxylic acid, are produced by bacteria such as Pectobacterium and Serratia. researchgate.net In contrast, the more structurally diverse and complex carbapenems, including asparenomycin and the well-known thienamycin (B194209), are synthesized by Streptomyces species. researchgate.netnih.gov

The biosynthetic pathways for these complex carbapenems, while sharing a common bicyclic core, diverge in the functionalization at the C2 and C6 positions. researchgate.net The C6 side chain, in particular, exhibits significant diversity, ranging from a single carbon in northienamycin (B1679969) to the characteristic ethyl group in thienamycin and the isopropyl group in asparenomycins. nih.gov This structural variation is a key determinant of their antibiotic properties. nih.govbiorxiv.org The biosynthesis of these side chains is a critical area of research, with studies revealing the central role of a single class of enzymes in their construction. researchgate.netnih.gov

Identification and Mechanistic Characterization of Key Biosynthetic Enzymes

The construction of the diverse C6 alkyl substituents in complex carbapenems is orchestrated by a fascinating family of enzymes. nih.gov Central to this process are cobalamin-dependent radical S-adenosylmethionine (rSAM) enzymes, which catalyze sequential methylation reactions. nih.govnih.gov

Cobalamin-Dependent Radical S-Adenosylmethionine (rSAM) Enzymes in Asparenomycin Biosynthesis

Cobalamin (Vitamin B12)-dependent radical S-adenosylmethionine (rSAM) enzymes are a superfamily of enzymes that catalyze a wide array of challenging chemical reactions. nih.govresearchgate.net In the biosynthesis of asparenomycin, a key rSAM enzyme, TokK, is responsible for installing the C6-isopropyl side chain. nih.govresearchgate.netuniprot.org These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. nih.govrsc.org This radical initiates the reaction by abstracting a hydrogen atom from the substrate. rsc.org

The mechanism of TokK involves the use of two molecules of SAM. rsc.org One is reductively cleaved to generate the 5'-deoxyadenosyl radical, which abstracts a hydrogen from the C6 position of the carbapenam (B8450946) precursor. rsc.org The resulting substrate radical is then methylated by methylcobalamin (B1676134), which is formed from the reaction of a second SAM molecule with cob(I)alamin. rsc.org This process occurs in a sequential, non-processive manner to build the isopropyl group. nih.gov

Functional Analysis of TokK, a Sequential Methylase in C6-Isopropyl Side Chain Formation

TokK, from Streptomyces tokunonensis, is a cobalamin-dependent radical SAM methylase that catalyzes three consecutive methylations to form the C6-isopropyl group of asparenomycin. nih.govnih.govuniprot.org Time-course analyses of TokK's activity show a stepwise process. nih.govresearchgate.net The enzyme first adds one methyl group to the carbapenam substrate, followed by a second and then a third methylation to yield the final isopropyl-substituted product. nih.govresearchgate.net This sequential methylation is a remarkable feat of enzymatic control, ensuring the precise construction of the side chain. nih.gov

Structural studies of TokK have provided significant insights into its mechanism. biorxiv.orgresearchgate.netnih.gov The crystal structure of TokK, both with and without its substrate, reveals how the enzyme positions the carbapenam for sequential methylation. biorxiv.orgnih.gov The substrate is located in close proximity to the cobalamin cofactor, facilitating the transfer of the methyl group. biorxiv.org Stereochemical studies have shown that TokK selectively abstracts the 6-pro-S hydrogen and the methyl group is added to the opposite face, resulting in an inversion of configuration at C6. rsc.org

Comparative Enzymatic Studies with Related Carbapenem Biosynthesis Pathways (e.g., Thienamycin)

A comparative analysis of TokK with its ortholog, ThnK from Streptomyces cattleya, which is responsible for the biosynthesis of the C6-ethyl side chain of thienamycin, highlights the subtle enzymatic differences that lead to product diversity. nih.govnih.gov ThnK and TokK share 79% sequence identity and act on the same carbapenam precursor. rsc.orgacs.org However, while TokK performs three methylations, ThnK only catalyzes two. nih.govnih.gov

Kinetic studies reveal that ThnK rapidly converts the substrate to the mono- and di-methylated products, with no significant formation of a tri-methylated product. nih.gov In contrast, TokK proceeds to the tri-methylated isopropyl product, albeit at a slower rate for the third methylation step. nih.govresearchgate.net This difference in catalytic activity, despite high sequence similarity, underscores how subtle changes in enzyme structure and kinetics can lead to the biosynthesis of distinct natural products. acs.org

Genetic Basis and Transcriptional Regulation of Asparenomycin Biosynthetic Gene Clusters

The genes responsible for asparenomycin biosynthesis are organized in a biosynthetic gene cluster (BGC). dp.techoutbreak.info A gene cluster is a group of two or more genes within an organism's DNA that encode for similar proteins or polypeptides, which collectively share a generalized function and are often located near each other on the same chromosome. wikipedia.org In fungi, these clusters often include genes for the backbone synthase, tailoring enzymes, transporters, and regulatory proteins. nih.govbiorxiv.org The co-localization and co-regulation of these genes ensure the efficient production of the final natural product. wikipedia.org

The regulation of carbapenem BGCs is complex. In Streptomyces, transcriptional regulation often involves pathway-specific regulators. For instance, in the biosynthesis of daptomycin, the TetR family transcriptional regulator AtrA directly binds to the promoter of the dptE gene to positively regulate the expression of the gene cluster. nih.gov Similarly, the MM 4550 gene cluster in Streptomyces argenteolus contains genes for a two-component response system believed to regulate its production. nih.gov While the specific transcriptional regulators for the asparenomycin cluster are a subject of ongoing research, it is likely that a similar system of dedicated regulatory proteins controls its expression.

Chemoenzymatic and Synthetic Biology Approaches for Biosynthetic Pathway Engineering

The elucidation of biosynthetic pathways opens up opportunities for chemoenzymatic and synthetic biology approaches to produce novel or improved antibiotics. scruttonlab.comrsc.org By understanding the function of each enzyme, researchers can engineer these pathways to create new carbapenem derivatives. chalmers.semdpi.comnih.gov

Synthetic biology tools allow for the design and construction of new metabolic pathways in microbial hosts. mdpi.com This can involve expressing genes from the asparenomycin BGC in a heterologous host, such as E. coli or other Streptomyces species, to produce the antibiotic or its precursors. nih.gov Furthermore, by swapping domains or entire enzymes between different carbapenem pathways, it may be possible to generate hybrid antibiotics with altered side chains and potentially improved therapeutic properties. rsc.org For example, introducing the tokK gene into a thienamycin-producing strain could potentially lead to the production of asparenomycin or novel hybrid carbapenems. These approaches hold promise for overcoming antibiotic resistance by creating a new arsenal (B13267) of potent therapeutic agents. scruttonlab.com

Molecular Mechanisms of Asparenomycin Action at the Cellular Level

Asparenomycin's Role as a Potent Beta-Lactamase Inhibitor

A primary component of asparenomycin's efficacy is its ability to neutralize β-lactamases, the enzymes that bacteria produce to inactivate most β-lactam antibiotics. wikipedia.org Asparenomycins A, B, and C have demonstrated the ability to inhibit a wide spectrum of β-lactamases, including both penicillinases and cephalosporinases, often at concentrations below 3 μM. nih.gov This inhibitory action is crucial for its effectiveness against bacteria that have acquired resistance to other penicillins and cephalosporins. researchgate.net

The inhibition of β-lactamases by asparenomycin is a dynamic and progressive process. nih.gov Kinetic studies reveal that Asparenomycin A functions by acylating the β-lactamase enzyme, leading to the formation of a stable enzyme-inhibitor complex. nih.gov This covalent modification renders the enzyme inactive. The process is characterized by time-dependent inhibition, indicating that the interaction strengthens over time. nih.gov

While specific Ki values for asparenomycin against a wide range of enzymes are not extensively documented in publicly available literature, data from closely related carbapenems like Carpetimycin A illustrate the potent nature of this class of inhibitors. The affinity (Ki) of these compounds for various β-lactamases is often significantly higher than that of the enzymes' natural substrates, making them effective competitive inhibitors. asm.org

Table 1: Illustrative Inhibition Data for Carpetimycins (Related Carbapenems) Against Various Penicillinases

This table presents kinetic data for Carpetimycins A and B to demonstrate the typical inhibitory potency of carbapenems against β-lactamase enzymes. Data for Asparenomycin itself is limited in available literature.

Enzyme SourceSubstrateInhibitorKm (μM)Ki (μM)
E. coli ML1410Penicillin GCarpetimycin A240.003
Carpetimycin B240.002
P. vulgaris 1028Penicillin GCarpetimycin A130.015
Carpetimycin B130.005
S. aureus 203Penicillin GCarpetimycin A190.002
Carpetimycin B190.001

Data sourced from a 1981 study on Carpetimycins A and B. asm.org

The potent inhibitory activity of asparenomycin is intrinsically linked to its unique molecular architecture. As a carbapenem (B1253116), it possesses a bicyclic ring system where the five-membered ring contains a carbon atom instead of a sulfur atom, fused to the β-lactam ring. This structure confers a high degree of ring strain and reactivity.

Key structural features contributing to its function include:

The Carbapenem Core: Provides inherent stability against hydrolysis by many β-lactamases compared to penicillins and cephalosporins. researchgate.net

The 6-hydroxyethyl Side Chain: This feature is crucial for its broad-spectrum activity and its ability to act as a "slow substrate" or inhibitor for many β-lactamases. frontiersin.org

Specific Stereochemistry: The precise three-dimensional arrangement of atoms is critical for effective binding to the active site of β-lactamases and PBPs.

4β-methyl Group Substitution: The synthesis of an asparenomycin analog containing a 4β-methyl group demonstrated that while chemical stability increased, its effectiveness as a β-lactamase inhibitor was reduced. doi.org This highlights the critical role of the native scaffold in optimizing interactions with the target enzyme.

The mechanism involves the inhibitor mimicking the structure of the normal substrate (a penicillin or cephalosporin). The strained β-lactam ring of asparenomycin is attacked by a serine residue in the active site of the β-lactamase, forming a covalent acyl-enzyme intermediate. frontiersin.org However, unlike typical substrates, this complex is highly stable and deacylates very slowly, effectively sequestering and inactivating the enzyme.

Inhibition Kinetics and Binding Dynamics with Specific Beta-Lactamases

Interactions of Asparenomycin with Bacterial Cell Wall Synthesis Enzymes (e.g., Penicillin-Binding Proteins)

The ultimate bactericidal effect of asparenomycin, like all β-lactam antibiotics, stems from its interaction with Penicillin-Binding Proteins (PBPs). wikipedia.org PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. etflin.com By catalyzing the cross-linking of peptide chains, PBPs give the cell wall its structural rigidity. wikipedia.org

Asparenomycin binds to the active site of these essential PBPs. This binding is covalent and effectively irreversible, inactivating the enzyme. wikipedia.org The antibiotic acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan strands that are the natural substrate for the PBP. The inactivation of multiple PBPs prevents the necessary cross-linking of the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death. etflin.com

Table 2: General Role of Key Penicillin-Binding Proteins in Bacteria

PBP ClassGeneral FunctionConsequence of Inhibition
High Molecular Weight (HMW) PBPs
Class A (e.g., PBP1a, PBP1b)Bifunctional: Transpeptidase and Transglycosylase activity (cell wall elongation)Cell lysis
Class B (e.g., PBP2, PBP3)Transpeptidase activity (cell shape determination, septum formation)Abnormal cell morphology (e.g., filamentation, ovoid cells), lysis
Low Molecular Weight (LMW) PBPs
Class C (e.g., PBP4, PBP5, PBP6)Carboxypeptidase activity (peptidoglycan maturation)Generally non-essential for viability, but can contribute to resistance phenotypes

This table provides a generalized overview of PBP functions. Specific roles can vary between bacterial species. wikipedia.orgetflin.complos.org

Cellular Responses and Metabolic Perturbations Induced by Asparenomycin

The inhibition of cell wall synthesis and β-lactamases by asparenomycin does not occur in isolation. These primary actions trigger a complex network of cellular stress responses and cause significant metabolic disturbances within the bacterium as it attempts to survive the assault. oup.comoup.com

Upon exposure to β-lactams like asparenomycin, bacteria activate several stress response pathways:

Envelope Stress Responses: Damage to the peptidoglycan layer induces specific stress responses like the Cpx and Rcs systems in Gram-negative bacteria. oup.comasm.org These systems sense disruptions in the cell envelope and alter gene expression to try and mitigate the damage and enhance survival. oup.com The BaeSR response, for instance, can be induced by β-lactams and upregulates efflux pumps to expel toxic compounds. oup.com

SOS Response: DNA damage, which can be a secondary effect of the cellular chaos induced by antibiotics, can trigger the SOS response, a global response to DNA damage that can increase mutation rates. nih.gov

General Stress Response: Antibiotic treatment can induce a general stress response, often controlled by the alternative sigma factor RpoS (σS), which prepares the cell for survival under harsh conditions. nih.gov

From a metabolic standpoint, bactericidal antibiotics cause profound shifts in cellular physiology:

Metabolic Downshift: To conserve resources and potentially enter a more tolerant "persister" state, bacteria under antibiotic stress often suppress high-energy metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.comfrontiersin.org

Redox Imbalance and ROS Production: The disruption of normal metabolic flow, particularly in aerobic respiration, can lead to the production of reactive oxygen species (ROS), which cause further damage to cellular components like DNA, proteins, and lipids. frontiersin.org

Perturbation of Peptidoglycan Recycling: The inhibition of PBPs and the resulting damage to the cell wall lead to the release and accumulation of peptidoglycan fragments. plos.org These fragments are not just cellular debris; they can act as signaling molecules, for example, by binding to cytoplasmic regulators to induce the expression of resistance genes, such as those for β-lactamases. plos.org

Alterations in Amino Acid and Nucleotide Metabolism: Bacteria may alter amino acid and nucleotide synthesis and degradation pathways to adapt to the stress. mdpi.com For example, some amino acids linked to cellular repair may be selectively upregulated to cope with oxidative damage. frontiersin.org In some carbapenem-resistant bacteria, a decline in central carbon metabolism has been linked to a decrease in purine (B94841) metabolism and ATP levels. acs.org

In essence, asparenomycin's initial attack on the cell wall triggers a desperate, system-wide struggle within the bacterium, involving intricate stress signaling and a dramatic reprogramming of its core metabolism.

Structure Activity Relationship Sar Studies of Asparenomycin and Its Congeners

Design and Synthesis of Asparenomycin Analogues for SAR Elucidation

A key area of investigation has been the synthesis of analogues with modifications to the carbapenem (B1253116) core and its side chains. smolecule.com For instance, an analogue featuring a 4-beta-methyl group was synthesized to evaluate its impact on stability. nih.govresearchgate.net The total synthesis of asparenomycin C, a naturally occurring congener, has also been achieved, providing valuable comparative data. tandfonline.comkisti.re.kr

Understanding the biosynthetic pathways of asparenomycins has also informed the design of new analogues. The enzyme TokK, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme, is responsible for constructing the C6 isopropyl side chain through three sequential methylation steps. nih.govnih.gov This detailed enzymatic insight provides a blueprint for designing and potentially synthesizing novel C6-substituted analogues. Synthetic methods have been developed to achieve stereocontrol, which is essential for producing biologically active compounds. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Asparenomycin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models use physicochemical properties or molecular descriptors to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. wikipedia.orgmdpi.com

While specific, detailed QSAR models for asparenomycin derivatives are not extensively reported in publicly available literature, the principles of QSAR can be readily applied. A typical QSAR study for asparenomycin would involve the following steps:

Data Set Compilation : A series of asparenomycin analogues with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration against various bacterial strains) would be collected. nih.gov

Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. Relevant descriptors for asparenomycin could include steric parameters (e.g., size and shape of the C6 side chain), electronic properties (e.g., charge distribution around the β-lactam ring), and lipophilicity (logP).

Model Development : Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical equation correlating the descriptors with biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Such a model could quantitatively predict how modifications, like altering the C6 side chain or introducing substituents on the carbapenem core, would affect the antibacterial potency, guiding the synthesis of more effective analogues.

Impact of Specific Structural Modifications on Biological Activity and Stability

Systematic modifications of the asparenomycin structure have yielded crucial insights into the roles of different functional groups.

The C6 side chain is a key determinant of the biological activity of carbapenems. researchgate.net In asparenomycin, this is a hydroxyethylidene or related group. smolecule.com The biosynthesis of this side chain is a complex process; the enzyme TokK from Streptomyces tokunonensis builds the C6 isopropyl chain by performing three sequential methylations on a carbapenam (B8450946) precursor. nih.govnih.gov This is distinct from the biosynthesis of thienamycin (B194209), where the related enzyme ThnK installs a C6 ethyl chain via two methylations. nih.govacs.org

SAR studies have revealed that modifications to this side chain have significant consequences. For example, the removal of a methyl group from the C6 hydroxyethylidene side chain has been shown to enhance the compound's ability to inhibit β-lactamases, which are enzymes that confer bacterial resistance. smolecule.com However, this modification also comes with a trade-off, as it leads to a decrease in the chemical stability of the molecule. smolecule.com This highlights the delicate balance between enhancing enzymatic inhibition and maintaining the structural integrity required for therapeutic use.

Table 1: Effect of C6 Side Chain Modification on Asparenomycin Activity

Modification Impact on β-Lactamase Inhibition Impact on Chemical Stability

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important for the biological activity of asparenomycin, as it is for most drugs. ontosight.ainih.govmhmedical.com The specific spatial orientation of the substituents on the bicyclic core dictates how the molecule interacts with its biological targets, such as penicillin-binding proteins (PBPs) and β-lactamases. ontosight.airesearchgate.net

A significant challenge in the development of early carbapenems was their susceptibility to degradation by the renal enzyme dehydropeptidase-I (DHP-I). researchgate.netnih.gov The introduction of a 1β-methyl group in compounds like meropenem (B701) proved to be a successful strategy to confer stability against this enzyme. researchgate.netasm.orgoup.com

To investigate a similar strategy for asparenomycin, an analogue with a 4-beta-methyl group was synthesized and studied. nih.govresearchgate.net The results of this research were twofold:

Chemical Stability : The presence of the 4-beta-methyl group led to a significant increase in the chemical stability of the asparenomycin analogue compared to the parent compound, asparenomycin A. nih.govresearchgate.net

Enzymatic Stability : Despite the enhanced chemical stability, the 4-beta-methyl group did not increase the molecule's stability against the DHP-I enzyme from kidneys. nih.govresearchgate.net

This finding indicates that while the 4-beta-methyl group shores up the molecule against general chemical degradation, it does not prevent metabolism by DHP-I in the same way it does for other carbapenems. This suggests that other structural factors may also play a role in the interaction with DHP-I. oup.com

Table 2: Stability of Asparenomycin A vs. its 4-β-Methyl Analog

Compound Chemical Stability Stability to Kidney Dehydropeptidase (DHP-I)
Asparenomycin A Baseline Susceptible

Preclinical Pharmacological and Mechanistic Investigations of Asparenomycin

In Vitro Antibacterial Spectrum and Efficacy of Asparenomycin

Asparenomycin has demonstrated a broad spectrum of antibacterial activity, showing effectiveness against a range of Gram-positive and Gram-negative bacteria. ontosight.ai The asparenomycins, including asparenomycin A, B, and C, are noted for their potent inhibition of a wide array of β-lactamases, which are enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. nih.gov

Studies have shown that asparenomycin A is a potent inhibitor of Richmond and Sykes group Ia, Ib, and Ic β-lactamases. asm.org Its inhibitory activity against these enzymes is reported to be significantly higher than that of clavulanic acid. asm.org While information on its activity against other bacterial β-lactamases is more limited, it is considered to have a potency similar to clavulanic acid in those cases. asm.org

The antibacterial spectrum of asparenomycin A is comparable to that of carpetimycin A, although it is generally observed to be about half as active. asm.org Different forms of asparenomycin, such as A and B, exhibit varied activity against different bacteria, which is attributed to differences in their chemical side chains and stereochemistry. ontosight.ai For instance, asparenomycin B has been reported to be more active than asparenomycin A against certain bacterial strains. ontosight.ai

Table 1: In Vitro Efficacy of Asparenomycin Against Various Bacterial Enzyme Groups

Enzyme Group Inhibitory Potency of Asparenomycin A Reference
Richmond and Sykes Group IaPotent inhibitor, ~100 times more potent than clavulanic acid asm.org
Richmond and Sykes Group IbPotent inhibitor, ~100 times more potent than clavulanic acid asm.org
Richmond and Sykes Group IcPotent inhibitor, ~100 times more potent than clavulanic acid asm.org
Other bacterial β-lactamasesPotency similar to clavulanic acid asm.org

Mechanistic Studies of Asparenomycin in Bacterial Pathogen Models (non-human)

The primary mechanism of action for asparenomycin involves the inhibition of bacterial cell wall synthesis. ontosight.ai This is achieved through the binding of its β-lactam ring to penicillin-binding proteins (PBPs) located in the bacterial cell wall. ontosight.ai This binding action prevents the cross-linking of peptidoglycan chains, which is a critical step in maintaining the structural integrity of the cell wall. ontosight.ai The disruption of this process ultimately leads to bacterial cell lysis and death. ontosight.ai

A key feature of asparenomycin's mechanism is its potent ability to inhibit β-lactamases. nih.govsmolecule.com These enzymes are a primary defense mechanism for many bacteria against β-lactam antibiotics. Research on asparenomycin A has shown that it inhibits β-lactamases from Gram-negative bacteria through a process of acylation, where it forms stable complexes with the enzymes. nih.govjst.go.jp This inhibition is progressive over time. nih.govjst.go.jp It has been observed that before one molecule of the enzyme is completely inhibited, approximately 1.8 molecules of asparenomycin A are hydrolyzed. jst.go.jp This dual action of inhibiting cell wall synthesis and neutralizing β-lactamases makes asparenomycin a compound of interest in overcoming bacterial resistance. smolecule.com

Pharmacokinetic Profiling of Asparenomycin in Preclinical Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial in preclinical development. criver.comallucent.com These pharmacokinetic (PK) studies help in understanding how a compound behaves within a biological system, which is essential for evaluating its potential efficacy and safety. criver.comnih.gov

In Vitro Metabolism Studies

In vitro metabolism studies are a fundamental component of preclinical drug development, providing insights into how a drug candidate is biotransformed. nih.govnih.gov These studies often utilize various models, such as liver microsomes, S9 fractions, and hepatocytes, to characterize metabolic pathways and identify potential metabolites. nih.govevotec.com The liver is the primary site of drug metabolism, and hepatic models are central to these investigations. nih.govevotec.com

For antibiotic drugs, understanding their metabolic fate is critical. Studies using human liver microsomes have been employed to investigate the metabolism of various antibiotics, identifying metabolites formed through processes like oxidation, reduction, and hydrolysis. nih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, is also a valuable tool as it can assess both Phase I and Phase II metabolic reactions. evotec.comunil.ch While specific in vitro metabolism data for asparenomycin is not detailed in the provided search results, the general methodologies described are standard for assessing the metabolic stability and pathways of new chemical entities. nih.govevotec.com

Absorption and Distribution Characteristics in Model Systems

The absorption and distribution of a drug determine its concentration at the target site. allucent.com Preclinical studies in animal models are used to evaluate these parameters. mdpi.com For instance, studies might involve administering the compound through various routes (e.g., intravenous, oral) and measuring its concentration in plasma and different tissues over time. mdpi.com

While specific absorption and distribution data for asparenomycin in preclinical models are not available in the provided search results, the general approach involves determining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and bioavailability. mdpi.com The volume of distribution (Vss) is a key parameter that indicates the extent of tissue distribution. nih.gov For example, a high Vss suggests extensive tissue distribution. nih.gov The distribution to specific tissues can be further investigated using techniques like radiolabeling. nih.gov

Investigation of Asparenomycin's Efficacy in Non-Human Infection Models

The in vivo efficacy of an antibiotic is a critical determinant of its therapeutic potential. nih.gov Non-human infection models, such as murine models, are commonly used to assess how an antibiotic performs in a living organism. nih.govmdpi.com These studies can provide data on the drug's ability to reduce bacterial burden and improve survival rates. nih.govnih.gov

The efficacy of an antibiotic in these models is often correlated with pharmacokinetic/pharmacodynamic (PK/PD) indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.gov While specific efficacy studies for asparenomycin in non-human infection models were not detailed in the search results, the general methodology involves infecting animals with a pathogen and then treating them with the investigational drug. nih.govnih.gov The outcomes, such as bacterial load in specific organs or survival, are then measured and compared to control groups. nih.govnih.gov For example, a study on apramycin (B1230331) in a murine Staphylococcus aureus septicemia model showed a significant reduction in bacterial burden compared to saline controls. nih.gov Similarly, studies on sarecycline (B560412) in a murine thigh infection model demonstrated its efficacy against S. aureus. mdpi.com Such studies would be essential to confirm the in vivo relevance of asparenomycin's in vitro antibacterial activity.

Synthetic Methodologies for Asparenomycin and Analogues

Total Synthesis Approaches to the Asparenomycin Carbapenem (B1253116) Core Structure

The total synthesis of the asparenomycin carbapenem core has been a significant challenge for organic chemists, primarily due to the stereochemical complexity and the reactive nature of the bicyclic β-lactam system. Various strategies have been developed to address these challenges, leading to several successful total syntheses.

Stereocontrolled Synthesis Strategies

The stereoselective construction of the carbapenem nucleus is paramount for biological activity. Key stereochemical features of asparenomycin C include the R configuration at C-5 and the (E)-geometry of the C-6 side chain.

One of the pioneering approaches to the stereocontrolled synthesis of (-)-asparenomycin C utilized (S)-4-[(methoxycarbonyl)methyl]azetidin-2-one as a chiral starting material. A crucial step in this synthesis involved a chelation-controlled aldol (B89426) reaction combined with a Peterson olefination to establish the correct stereochemistry of the tetrasubstituted olefin side chain in a one-pot reaction. This method highlights the importance of substrate control in directing the stereochemical outcome of key bond-forming reactions.

Another strategy involves the use of asymmetric hydroformylation of 4-vinyl β-lactams, catalyzed by rhodium complexes with chiral ligands such as BINAPHOS or (S,S)-BDPP. core.ac.uk While these reactions can provide high regioselectivity for the desired branched aldehyde precursor to the C-6 side chain, achieving high diastereoselectivity for the desired β-isomer often depends on the nature of the substituent on the β-lactam nitrogen. core.ac.uk

The stereoselective synthesis of key intermediates, such as (3R,4R)-4-acetoxy-3-[(R)-1-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, has also been a focus of research, as these intermediates are versatile precursors for a variety of carbapenem antibiotics. researchgate.net These syntheses often employ chiral starting materials like (R)-butane-1,3-diol or utilize stereospecific reactions such as the aldol condensation of magnesium enolates. researchgate.net

Strategy Key Reaction(s) Stereochemical Control Reference(s)
Chiral Azetidinone ApproachChelation-controlled aldol reaction, Peterson olefinationSubstrate-controlled
Asymmetric HydroformylationRhodium-catalyzed hydroformylationLigand-controlled core.ac.uk
Chiral Intermediate SynthesisAldol condensation of magnesium enolatesSubstrate-controlled researchgate.net

Novel Reaction Methodologies in Asparenomycin Synthesis

The quest for more efficient and practical syntheses of asparenomycin and other carbapenems has driven the development and application of novel reaction methodologies. These methods often aim to simplify reaction sequences, improve yields, and enhance stereocontrol.

One such methodology involves the direct conversion of carbonates into asparenomycin esters, which streamlines the synthetic route. smolecule.comresearchgate.net Another key transformation is the Lewis acid-catalyzed rearrangement of an epoxide to an allylic alcohol, which has been utilized in the synthesis of an asparenomycin analog. researchgate.net

The use of organometallic catalysts has also been instrumental. For instance, zwitterionic rhodium complexes have been employed as effective catalysts for various carbonylation reactions in carbapenem synthesis. acs.org Furthermore, the synthesis of β-lactams from (allenylmethyl)silanes via a [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI) represents a novel approach to constructing the core azetidin-2-one (B1220530) ring, where the regiochemistry is controlled by the β-effect of silicon.

In the biosynthesis of asparenomycin A, a unique enzymatic transformation is carried out by TokK, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme. This enzyme catalyzes three sequential methylations to construct the C6 isopropyl group. pnas.org While this is a biological process, it highlights a novel enzymatic strategy for alkyl group installation that could inspire future synthetic methodologies.

Methodology Description Application in Asparenomycin Synthesis Reference(s)
Direct Carbonate ConversionConversion of carbonate precursors directly to asparenomycin esters.Total synthesis of dl-asparenomycins. smolecule.comresearchgate.net
Epoxide RearrangementLewis acid-catalyzed rearrangement of an epoxide to an allylic alcohol.Synthesis of asparenomycin analogs. researchgate.net
Zwitterionic Rhodium CatalysisUse of zwitterionic rhodium complexes for carbonylation reactions.Hydroformylation of 4-vinyl β-lactams. acs.org
Allenylsilane Cycloaddition[2+2] cycloaddition of (allenylmethyl)silanes with CSI.Synthesis of the asparenomycin precursor.
Enzymatic MethylationCobalamin-dependent radical SAM enzyme-catalyzed sequential methylations.Biosynthesis of the C6 isopropyl group. pnas.org

Semisynthetic Derivatization of Asparenomycin

Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a common strategy for producing novel derivatives with improved properties. wikipedia.org In the context of asparenomycin, while total synthesis of analogs is more widely reported, the potential for semisynthetic derivatization exists by targeting the various functional groups within the molecule.

Potential sites for modification on the asparenomycin molecule include the carboxyl group at C-2, the hydroxyl group on the C-6 side chain, and the amino group of the side chain in asparenomycin A. General chemical reactions that could be applied include:

Oxidation and Reduction: The functional groups of asparenomycin are susceptible to oxidation and reduction, which could lead to analogs with altered stability and activity. smolecule.com

Substitution Reactions: The various reactive sites on the molecule could undergo substitution to introduce new functionalities and potentially enhance biological activity. smolecule.com

Enzymatic modification represents another avenue for semisynthesis. gcwgandhinagar.com Aminoglycoside modifying enzymes, for instance, are known to catalyze modifications at hydroxyl and amino groups. nih.govnih.gov While not specifically reported for asparenomycin, similar enzymatic approaches could potentially be developed to create novel derivatives. The use of enzymes in organic synthesis offers advantages such as high specificity and mild reaction conditions. gcwgandhinagar.com

It is important to note that specific examples of the semisynthetic derivatization of asparenomycin are not extensively documented in the literature, with most efforts focused on the total synthesis of analogs.

Development of Asparenomycin-Inspired Carbapenem Congeners

The development of asparenomycin-inspired carbapenem congeners aims to create novel antibiotics with improved properties, such as enhanced stability, broader antibacterial spectrum, or improved pharmacokinetic profiles. These efforts often involve modifying the core carbapenem structure or the side chains at the C-2 and C-6 positions.

One example is the synthesis of a 4β-methyl-substituted asparenomycin analog. nih.govdoi.org This modification was found to significantly increase the chemical stability of the compound compared to asparenomycin A. However, this particular analog was less effective as a β-lactamase inhibitor and did not show increased stability to kidney dehydropeptidase. nih.govdoi.org

Another approach involves the synthesis of analogs lacking the methyl group in the 6-alkylidene side chain while introducing a methyl group at the 1β-position. researchgate.net The 1β-methyl group is a common modification in carbapenem chemistry, known to confer stability against hydrolysis by dehydropeptidase-I. nih.gov

Researchers have also explored the synthesis of various carbapenem derivatives with different side chains at the C-2 position, inspired by the general structure of asparenomycin and other carbapenems. nih.gov For example, the synthesis of S-4661, a novel 1β-methyl carbapenem, involved the development of an efficient method for introducing a sulfamoylamino group into the pyrrolidine (B122466) side chain. nih.gov

The synthesis of these congeners often relies on the versatile chemistry of β-lactam intermediates and employs a range of synthetic methodologies to construct the desired target molecules.

Congener Type Structural Modification Observed/Intended Effect Reference(s)
4β-Methyl AnalogIntroduction of a methyl group at the 4β-position.Increased chemical stability. nih.govdoi.org
1β-Methyl AnalogIntroduction of a 1β-methyl group and removal of the C-6 side chain methyl group.Potential for increased stability to dehydropeptidase-I. researchgate.net
Novel C-2 Side ChainsIntroduction of different side chains, such as a sulfamoylamino-containing pyrrolidine.Exploration of structure-activity relationships. nih.gov

Advanced Analytical and Biophysical Characterization of Asparenomycin

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural elucidation of complex organic molecules like asparenomycin.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. researchgate.net Unlike unit mass resolution, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas due to the mass defect of individual isotopes. acs.org

For Asparenomycin A, which has a known molecular formula of C₁₄H₁₆N₂O₆S, the theoretical exact mass can be calculated with high precision. This experimental value is critical for confirming the identity of the compound in isolated samples or complex biological matrices. Modern HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies of less than 5 ppm, providing high confidence in formula assignment. researchgate.net Tandem mass spectrometry (MS/MS) experiments further fragment the molecule, and the resulting pattern provides unequivocal evidence for its structural backbone and the connectivity of its functional groups.

Table 1: HRMS Data for Asparenomycin A

Parameter Value
Molecular Formula C₁₄H₁₆N₂O₆S
Theoretical Exact Mass ([M+H]⁺) 341.0802 Da
Mass Accuracy < 5 ppm (Typical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule, offering detailed information about its three-dimensional structure and atom-to-atom connectivity. dp.tech

¹H NMR: A proton NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their proximity to neighboring protons through spin-spin coupling, visible as signal splitting (e.g., singlets, doublets). For asparenomycin, ¹H NMR would be used to identify key structural motifs, such as the protons on the β-lactam core, the hydroxyethylidene side chain, and the acetylaminoethenylsulfinyl group.

¹³C NMR: A carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization (sp³, sp², sp) and the nature of its attached functional groups (e.g., carbonyl, alkene).

2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the complete chemical structure.

While specific, publicly available NMR spectral data for asparenomycin is limited, the following table illustrates how such data would be presented for structural confirmation.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Asparenomycin A (Example Data)

Position Structure Moiety Illustrative ¹H Chemical Shift (δ, ppm) Illustrative ¹³C Chemical Shift (δ, ppm)
C-2 Carboxylic Acid - ~165.0
C-3 β-Lactam Ring - ~130.0
C-5 β-Lactam Ring ~4.2 (dd) ~58.0
C-6 Hydroxyethylidene ~5.5 (q) ~140.0
C-7 Carbonyl - ~175.0
C-9 Side Chain Vinyl ~6.8 (d) ~125.0
C-10 Side Chain Vinyl ~7.1 (dd) ~128.0
C-12 Acetyl CH₃ ~2.1 (s) ~23.0
C-13 Acetyl C=O - ~170.0
C-14 Ethylidene CH₃ ~1.9 (s) ~20.0
C-15 Ethylidene CH₂OH ~4.3 (s) ~65.0

Note: This table is for illustrative purposes only and does not represent verified experimental data.

X-ray Crystallography and Cryo-Electron Microscopy of Asparenomycin-Target Complexes

To understand how asparenomycin exerts its antibacterial effect, it is crucial to visualize its interaction with its primary molecular targets, the Penicillin-Binding Proteins (PBPs). mdpi.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of these drug-target complexes at atomic resolution.

X-ray Crystallography

This technique has been the gold standard for structural biology and is used to determine the atomic arrangement within a crystalline sample. nih.gov For asparenomycin, this would involve co-crystallizing the antibiotic with a target PBP, such as PBP3 from Pseudomonas aeruginosa. The resulting crystal structure would reveal:

The precise binding orientation of asparenomycin within the PBP active site.

The formation of a covalent acyl-enzyme intermediate between the β-lactam ring of asparenomycin and the catalytic serine residue of the PBP, confirming its mechanism of irreversible inhibition. mdpi.com

Key non-covalent interactions (e.g., hydrogen bonds, salt bridges) between the antibiotic's side chains and amino acid residues in the PBP active site, which determine binding affinity and specificity. doi.org

While crystal structures for PBPs complexed with other carbapenems like imipenem (B608078) and β-lactams like ceftaroline (B109729) exist, a publicly deposited structure for an asparenomycin-PBP complex is not currently available. nih.gov

Table 3: Representative Crystallographic Data for a Hypothetical Asparenomycin-PBP Complex

Parameter Description Example Value
PDB ID Unique Protein Data Bank Identifier N/A
Resolution (Å) Level of structural detail 1.8 - 2.5
Space Group Symmetry of the crystal lattice P2₁2₁2₁
Key Interactions Observed molecular bonds Covalent bond (Asparenomycin C7 - PBP Serine Oγ), H-bonds with Thr, Asn

Note: This table is a representative example of data obtained from such an experiment.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, especially for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. Since PBPs are membrane-associated enzymes, cryo-EM could be a valuable tool for studying asparenomycin's interaction with them in a more native-like environment. This technique could elucidate the structure of the entire PBP-asparenomycin complex embedded in a lipid nanodisc or detergent micelle, providing insights into domain movements and conformational changes that occur upon binding.

Spectroscopic and Calorimetric Analysis of Asparenomycin Interactions with Macromolecular Targets

While structural methods provide a static picture of binding, spectroscopic and calorimetric techniques offer dynamic and thermodynamic information about the interaction between asparenomycin and its targets.

Spectroscopic Analysis

Techniques like fluorescence spectroscopy and circular dichroism (CD) can monitor binding events and resulting conformational changes in real-time.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a PBP (from tryptophan residues) upon binding of asparenomycin can be used to calculate binding kinetics and affinity (dissociation constant, K_d).

Circular Dichroism (CD): CD spectroscopy is used to assess changes in the secondary and tertiary structure of a PBP upon covalent modification by asparenomycin. For example, binding of β-lactams has been shown to increase the thermal stability of PBPs, an effect that can be quantified by monitoring the CD signal as a function of temperature. nih.gov

Calorimetric Analysis

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. ITC directly measures the heat released (exothermic) or absorbed (endothermic) when an antibiotic is titrated into a solution containing its target protein. A single ITC experiment can determine:

Binding Affinity (K_a): The association constant, a measure of how tightly the ligand binds.

Stoichiometry (n): The molar ratio of antibiotic to protein in the complex.

Enthalpy (ΔH): The change in heat content of the system upon binding.

Entropy (ΔS): The change in disorder of the system upon binding.

This complete thermodynamic profile is crucial for structure-activity relationship (SAR) studies, helping to guide the chemical modification of the asparenomycin scaffold to improve its binding affinity and efficacy. Because the reaction between β-lactams and PBPs is covalent and thus effectively irreversible, standard ITC analysis is challenging. nih.gov However, specialized techniques or analysis of the initial non-covalent binding event can still provide valuable thermodynamic data.

Table 4: Hypothetical Thermodynamic Parameters for Asparenomycin-PBP Interaction from ITC

Thermodynamic Parameter Symbol Potential Value Interpretation
Association Constant K_a > 10⁷ M⁻¹ High-affinity interaction
Enthalpy Change ΔH -15 kcal/mol Enthalpically driven (favorable H-bonding)
Entropy Change ΔS +5 cal/mol·K Small, favorable entropic contribution
Stoichiometry n ~1.0 1:1 binding ratio

Note: This table is illustrative of data derived from ITC and does not represent verified experimental results for Asparenomycin.

Asparenomycin As a Research Tool and Lead Compound

Utility of Asparenomycin in Probing Bacterial Cell Wall Biosynthesis and Resistance Mechanisms

Asparenomycin serves as a critical research tool for investigating the fundamental processes of bacterial cell wall biosynthesis and the complex mechanisms of antibiotic resistance. nih.govsciopen.comdiva-portal.org Its primary mode of action, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. ontosight.aisigmaaldrich.com This is achieved through the acylation of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking. ontosight.aiplos.orgwikipedia.org The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. ontosight.aisigmaaldrich.com The specific binding affinity of asparenomycin to different PBPs allows scientists to probe the distinct roles these enzymes play in bacterial physiology and morphology. plos.orgnih.gov

A significant feature of the asparenomycin family (A, B, and C) is their ability to inhibit a wide array of β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. nih.govjst.go.jp Research indicates that asparenomycins inhibit both cephalosporinases and penicillinases by acting as potent inhibitors that progressively acylate the enzyme's active site, forming stable complexes. nih.govjst.go.jp This inhibitory action makes asparenomycin a valuable molecular probe to study the function and structure of various β-lactamases. nih.govmedchemexpress.com By examining its interaction with these resistance enzymes, researchers can better understand the structural requirements for β-lactamase stability and develop strategies to overcome resistance. diva-portal.orgmdpi.com

The following table details the interaction of Asparenomycin with key bacterial targets:

TargetInteraction/MechanismResearch Utility
Penicillin-Binding Proteins (PBPs) Binds to and acylates PBPs, inhibiting peptidoglycan cross-linking. ontosight.aiwikipedia.orgProbing the specific functions of different PBPs in cell wall synthesis and maintenance. plos.orgnih.gov
β-Lactamases Acts as an inhibitor, forming stable acyl-enzyme complexes with a broad range of β-lactamases. nih.govjst.go.jpCharacterizing the active sites and mechanisms of resistance enzymes. nih.govmedchemexpress.com

Asparenomycin as a Chemical Scaffold for Novel Carbapenem (B1253116) Research

The unique chemical architecture of asparenomycin provides a valuable scaffold for the design and synthesis of new carbapenem antibiotics. clockss.org Medicinal chemists use its core structure as a starting point for creating derivatives with improved properties, such as enhanced antibacterial potency, a broader spectrum of activity, and increased stability against inactivating enzymes like β-lactamases and human renal dehydropeptidase-I (DHP-I). clockss.orgnih.govdoi.org

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govcreative-proteomics.comslideshare.net These studies involve systematically modifying the asparenomycin molecule and evaluating the effects of these changes on its biological activity. nih.govcreative-proteomics.com For example, the synthesis of an analog with a 4-beta-methyl group demonstrated increased chemical stability, although it did not improve stability against DHP-I and was a less effective β-lactamase inhibitor. nih.govdoi.org Such research provides deep insights into how specific functional groups and stereochemical configurations influence the compound's efficacy and stability. capes.gov.brwikipedia.org This knowledge is instrumental in the rational design of next-generation carbapenems, guiding the development of drugs with superior therapeutic profiles. nih.govresearchgate.net

Key areas of modification on the asparenomycin scaffold and their research goals are summarized below:

Structural Modification AreaResearch GoalExample Finding
Carbapenem Core Enhance chemical stability and resistance to enzymatic degradation.Introduction of a 1β-methyl group improves stability against DHP-I. clockss.orgresearchgate.net
C2 Side-Chain Broaden antibacterial spectrum and improve pharmacokinetic properties. clockss.orgModifications can alter the antibacterial profile compared to derivatives with C-S bonds. clockss.org
C6 Side-Chain Maintain or enhance β-lactamase stability and potent antibacterial activity. nih.govThe trans configuration of the hydroxyethyl (B10761427) side chain is critical for β-lactamase resistance. nih.govresearchgate.net

Comparative Research Studies with Other Carbapenem Natural Products

Comparative studies of asparenomycin with other naturally occurring carbapenems, such as thienamycin (B194209) and the olivanic acids, have been essential for understanding the broader carbapenem class. nih.govasm.orgresearchgate.net These investigations often focus on comparing antibacterial spectra, PBP binding affinities, and stability to β-lactamases and DHP-I. rsc.orgresearchgate.netknapsackfamily.com

Thienamycin, another potent natural carbapenem, serves as a frequent benchmark. nih.gov While both asparenomycin and thienamycin exhibit broad-spectrum activity, their profiles against specific bacterial strains can differ. asm.org A significant distinction lies in their biosynthesis and the enzymes involved, such as the methylases TokK for asparenomycin and ThnK for thienamycin, which create structural variations. rsc.orgresearchgate.net

Furthermore, stability to the human renal enzyme DHP-I is a critical parameter that distinguishes these natural products. nih.govdoi.org Thienamycin is highly susceptible to DHP-I degradation, whereas asparenomycin analogs have shown varied, sometimes improved, stability. clockss.orgnih.gov This comparative data has been invaluable, guiding the synthetic efforts that led to clinically successful carbapenems like imipenem (B608078) and meropenem (B701), which were engineered for greater DHP-I stability and optimized activity spectra. clockss.orgnih.govnih.gov

The table below offers a comparison of key features of asparenomycin and other carbapenems:

FeatureAsparenomycin AThienamycinOlivanic AcidsImipenem
Source Natural (Streptomyces aspergilloides)Natural (Streptomyces cattleya) asm.orgNatural (Streptomyces olivaceus) asm.orgSemi-synthetic derivative of thienamycin nih.gov
General Activity Broad-spectrum, β-lactamase inhibitor ontosight.ainih.govPotent, broad-spectrum antibiotic nih.govasm.orgPotent β-lactamase inhibitors asm.orgPotent, broad-spectrum antibiotic nih.gov
Key Biosynthetic Enzyme TokK (Methylase) rsc.orgresearchgate.netThnK (Methylase) rsc.orgresearchgate.netN/AN/A (Semi-synthetic)
Stability to DHP-I Moderate nih.govLow clockss.orgnih.govVariableLow (co-administered with cilastatin) clockss.orgnih.gov

Future Directions and Unexplored Avenues in Asparenomycin Research

Discovery of Novel Biosynthetic Pathways and Enzyme Functions

The biosynthesis of asparenomycin A involves a series of complex enzymatic reactions, presenting a rich area for future discovery. nih.gov A key enzyme, TokK, has been identified as a cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme responsible for constructing the C6 isopropyl side chain through three sequential methylation reactions. nih.govmdpi.com The elucidation of the TokK crystal structure provides a significant foothold for understanding its catalytic mechanism. nih.govx-mol.net This enzyme utilizes a 5'-deoxyadenosyl radical (5'-dA•) generated from the reductive cleavage of SAM to initiate the methylation cascade, with methylcobalamin (B1676134) (MeCbl) acting as the methyl donor. mdpi.comnih.govpnas.org

However, the full biosynthetic pathway remains partially uncharted. The gene cluster for asparenomycin contains genes for other putative Cbl-dependent radical SAM enzymes whose specific functions have not yet been determined. acs.org This vast, unexplored sequence space within the radical SAM enzyme superfamily suggests that novel enzymatic functions and catalytic mechanisms are waiting to be discovered. nih.govacs.org Future research will likely focus on characterizing these unknown enzymes to complete the biosynthetic map of asparenomycin. Understanding these novel enzymes could not only provide deeper insight into carbapenem (B1253116) biosynthesis but also yield new biocatalysts for synthetic chemistry. nih.govrsc.org

Enzyme/Gene Proposed or Confirmed Function Potential for Future Research
TokK A B12-dependent radical SAM methylase; catalyzes three sequential methylations to form the C6 isopropyl group. nih.govmdpi.comElucidating the mechanism that governs the rate of each methylation step; engineering for altered substrate specificity. nih.gov
Other Putative Radical SAM Enzymes Two additional genes in the asparenomycin cluster are annotated as Cbl-dependent AdoMet radical enzymes. acs.orgFunctional characterization to determine their precise roles in the biosynthetic pathway (e.g., epimerization, desaturation). nih.govacs.org
Core Biosynthetic Enzymes (e.g., CarB, CarA homologs) Believed to be responsible for the formation of the carbapenam (B8450946) bicyclic core, similar to other carbapenems. nih.govComparative genomic studies with other carbapenem pathways to understand the genetic basis for structural diversity. nih.gov

Identification of Additional Molecular Targets for Asparenomycin

The primary antibacterial mechanism of asparenomycin involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. ontosight.ai This mode of action is characteristic of β-lactam antibiotics. ontosight.ai Furthermore, asparenomycin is a known inhibitor of β-lactamases, the enzymes that confer resistance to many β-lactam antibiotics, making it a powerful agent against resistant bacterial strains. smolecule.com

Beyond these established targets, the chemical structure of asparenomycin suggests the potential for interactions with other biological molecules. Asparenomycin contains an α,β-unsaturated ketone moiety, a structural feature known as a Michael acceptor. nih.govpreprints.org This reactive group is present in many pharmacologically active compounds and can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. nih.gov This raises the possibility that asparenomycin could have additional, "off-target" effects or molecular targets within bacterial or even eukaryotic cells that have yet to be identified.

Future research could employ network pharmacology and chemoproteomic approaches to systematically search for new molecular partners of asparenomycin. nih.govmdpi.com Identifying additional targets could open avenues for repurposing asparenomycin or its derivatives for new therapeutic applications beyond its current role as an antibiotic.

Application of Advanced Synthetic Biology for Enhanced Asparenomycin Production

The production of asparenomycin through fermentation is often limited by low yields. frontiersin.org Advanced synthetic biology offers a powerful toolkit to enhance the production of asparenomycin and to generate novel, structurally diverse analogues. nih.gov The field leverages techniques like CRISPR/Cas9 genome editing, computational modeling of metabolic pathways, and the transfer of biosynthetic gene clusters into optimized industrial host organisms such as E. coli or various Streptomyces species. phdcourses.dkijpsjournal.comcsh-asia.org

With a growing understanding of the asparenomycin biosynthetic gene cluster, researchers can now rationally engineer the producing organisms. nih.govacs.org Overexpression of key enzymes like TokK or pathway regulators, coupled with the silencing of competing metabolic pathways, could significantly boost titers. frontiersin.org Furthermore, synthetic biology enables the creation of "unnatural" natural products by introducing engineered enzymes or feeding the pathway with synthetic precursors. This approach could generate a library of asparenomycin derivatives with potentially improved properties. frontiersin.orgijpsjournal.com The integration of machine learning algorithms to analyze 'omics' data can further optimize strain engineering and fermentation processes for industrial-scale production. frontiersin.org

Synthetic Biology Strategy Application to Asparenomycin Production Expected Outcome
Pathway Engineering Overexpression of positive regulators and key biosynthetic genes in the native or a heterologous host. frontiersin.orgIncreased yield of asparenomycin.
Genome Editing (e.g., CRISPR/Cas9) Deletion of competing metabolic pathways that drain precursors. ijpsjournal.comHigher flux towards asparenomycin biosynthesis.
Heterologous Expression Transferring the entire asparenomycin gene cluster into a well-characterized, fast-growing industrial host like E. coli or Pseudomonas putida. phdcourses.dkcsh-asia.orgSimplified and more efficient production, decoupling from the complexities of the native producer.
Combinatorial Biosynthesis Introducing enzymes from other carbapenem pathways or engineered enzyme variants into the asparenomycin pathway. nih.govCreation of novel asparenomycin derivatives with potentially enhanced activity or stability.

Development of Asparenomycin-Inspired Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. promega.co.uk High-quality probes are critical tools for target validation in drug discovery. promega.co.uk Given its high potency and specific interactions with PBPs and β-lactamases, asparenomycin is an excellent starting point for the design of such probes. smolecule.compromega.co.uk

Future work in this area would involve the synthesis of asparenomycin derivatives that incorporate specific chemical handles for detection or covalent modification. For example, a derivative could be synthesized with a terminal alkyne or azide (B81097) for click chemistry-based labeling, or with a photoreactive group like a diazirine for photo-affinity labeling. mdpi.comrsc.org These probes could be used to:

Visualize the subcellular localization of PBPs in bacteria.

Identify and quantify the specific β-lactamases inhibited by asparenomycin in different resistant strains.

Discover novel, unknown binding partners through chemoproteomic pulldown experiments, building on the potential for additional molecular targets. mdpi.com

The development of such tools would provide invaluable insights into the mechanisms of β-lactam antibiotic action and resistance. promega.co.uk

Research into Overcoming Molecular Resistance Mechanisms via Asparenomycin Derivatives

The rise of antibiotic resistance is a critical global health threat. ubc.ca Bacteria develop resistance to β-lactam antibiotics primarily through two mechanisms: producing β-lactamase enzymes that destroy the antibiotic, and altering the structure of the PBP target to prevent the antibiotic from binding. Asparenomycin's inherent ability to inhibit many β-lactamases makes it a promising scaffold for developing next-generation antibiotics. smolecule.com

Future research will focus on designing and synthesizing asparenomycin derivatives to counter evolving resistance mechanisms. Medicinal chemistry efforts can be directed toward modifying the asparenomycin structure to:

Enhance its inhibitory activity against a broader spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. researchgate.net

Improve its binding affinity to mutated PBPs found in resistant strains like MRSA.

Increase its stability against enzymatic degradation.

Alter its physicochemical properties to improve penetration through the bacterial outer membrane or evade efflux pumps, which actively pump antibiotics out of the cell.

Strategies such as creating hybrid molecules that combine the asparenomycin core with other antibacterial pharmacophores or repurposing existing drugs in combination with asparenomycin derivatives are also promising avenues. helsinki.fi This research is vital for staying ahead of bacterial evolution and ensuring the continued efficacy of the carbapenem class of antibiotics. ubc.ca

Resistance Mechanism Mode of Action Strategy for Asparenomycin Derivatives
Enzymatic Degradation β-lactamase enzymes hydrolyze the β-lactam ring of the antibiotic. Modify side chains to create steric hindrance at the active site of β-lactamases, enhancing inhibitory action. researchgate.net
Target Modification Mutations in the penicillin-binding proteins (PBPs) reduce the binding affinity of the antibiotic. Design derivatives with novel interactions or increased affinity for altered PBP binding sites.
Reduced Permeability Changes in the bacterial outer membrane (e.g., porin channels) prevent the antibiotic from reaching its target. Alter the size, charge, and polarity of the molecule to facilitate entry through alternative routes.
Efflux Pumps Bacteria actively pump the antibiotic out of the cell, preventing it from reaching a therapeutic concentration. Create derivatives that are not recognized as substrates by common efflux pump systems.

Q & A

Q. What is the molecular mechanism of action of Asparenomycin, and how does it differ from other β-lactam antibiotics?

Methodological Answer:

  • Step 1: Conduct comparative structural analysis using X-ray crystallography or cryo-EM to map Asparenomycin’s binding affinity to penicillin-binding proteins (PBPs) vs. other β-lactams.
  • Step 2: Use in vitro enzymatic assays (e.g., nitrocefin hydrolysis) to quantify inhibition kinetics .
  • Step 3: Validate findings via genomic sequencing of resistant bacterial strains to identify mutations in PBPs linked to Asparenomycin resistance .

Q. What experimental models are most suitable for evaluating Asparenomycin’s efficacy against multidrug-resistant Gram-negative pathogens?

Methodological Answer:

  • Step 1: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against ESKAPE pathogens .
  • Step 2: Employ murine neutropenic thigh infection models to correlate in vitro data with in vivo efficacy .
  • Step 3: Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Advanced Research Questions

Q. How can researchers resolve contradictions in Asparenomycin’s reported bioactivity across different in vitro studies?

Methodological Answer:

  • Step 1: Perform meta-analysis of existing data to identify variables affecting outcomes (e.g., assay pH, bacterial inoculum size) .
  • Step 2: Replicate conflicting experiments under controlled conditions, adhering to harmonized protocols (e.g., ISO 20776-1) .
  • Step 3: Apply multivariate regression to isolate confounding factors (e.g., serum protein binding, stability in culture media) .

Example Workflow:

Hypothesis: Discrepancies arise from variations in bacterial growth phases.

Trial Experiment: Compare MICs at log-phase vs. stationary-phase cultures.

Statistical Test: Use ANOVA to confirm significance (α=0.05) .

Q. What strategies optimize Asparenomycin’s synthetic yield while minimizing stereochemical impurities?

Methodological Answer:

  • Step 1: Employ retrosynthetic analysis to identify bottlenecks (e.g., β-lactam ring closure efficiency) .
  • Step 2: Screen chiral catalysts (e.g., N-heterocyclic carbenes) to enhance enantioselectivity .
  • Step 3: Use process analytical technology (PAT) for real-time monitoring of reaction intermediates .

Example Optimization Table:

CatalystTemperature (°C)Yield (%)Enantiomeric Excess (%)
L-Proline256288
Pd(OAc)₂407892

Q. How should researchers design a longitudinal study to assess Asparenomycin’s resistance development in complex microbiomes?

Methodological Answer:

  • Step 1: Use chemostat models to simulate human gut microbiomes under sub-therapeutic Asparenomycin exposure .
  • Step 2: Apply metagenomic sequencing (shotgun or 16S rRNA) to track resistance gene transfer .
  • Step 3: Implement ecological modeling (e.g., Lotka-Volterra equations) to predict resistance dynamics .

Methodological & Ethical Considerations

Q. What frameworks ensure rigorous literature reviews for Asparenomycin-related hypotheses?

  • PICO Framework: Define Population (bacterial strains), Intervention (Asparenomycin dose), Comparison (existing β-lactams), Outcomes (MIC reduction) .
  • FINER Criteria: Assess Feasibility, Novelty, Ethics, and Relevance of proposed studies .

Q. How should contradictory data be reported in manuscripts to maintain transparency?

  • Guideline: Disclose all raw data in supplementary materials and discuss limitations in the "Discussion" section (avoid cherry-picking) .
  • Ethical Note: Obtain independent replication before dismissing prior studies .

Data Presentation Standards

  • Tables: Use Roman numerals, footnotes for abbreviations, and align decimals .
  • Figures: Include error bars (SD or SEM) and specify statistical tests in legends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.